2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isocyanate group and a sulfanyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an isocyanate compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific isocyanate and reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanato-1,1-bis[(isocyanatomethyl)sulfanyl]ethane
- 2-[(Isocyanatomethyl)sulfanyl]-1,3-thiazole
- 2-[(Isocyanatomethyl)sulfanyl]-1,3-oxazole
Uniqueness
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the isocyanate and sulfanyl groups attached to the benzothiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92137-10-5 |
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Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(isocyanatomethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2OS2/c12-5-10-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2 |
InChI Key |
SGVINURPXZYECK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCN=C=O |
Origin of Product |
United States |
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